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Compound of Interest

Compound Name: Hsd17B13-IN-20

Cat. No.: B12385242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling

therapeutic target for a range of liver diseases, including non-alcoholic steatohepatitis (NASH).

Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are

associated with a reduced risk of progressive liver disease. This has spurred the development

of small molecule inhibitors to mimic this protective effect. This guide provides a comparative

overview of the publicly available data on BI-3231, a well-characterized HSD17B13 inhibitor,

and contrasts it with the limited information on HSD17B13-IN-20 and other emerging inhibitors

from pharmaceutical pipelines.

Overview of HSD17B13 Inhibitors
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its

precise physiological substrates are still under investigation, it is known to be involved in lipid

metabolism and inflammation. Inhibition of HSD17B13 is a promising strategy to mitigate liver

injury and fibrosis. Several pharmaceutical companies are actively developing inhibitors, with a

few compounds having some publicly available preclinical data.

Hsd17B13-IN-20: Unraveling the Identity
Publicly available information on a compound specifically designated as "Hsd17B13-IN-20" is

scarce. The identifier is listed by some chemical suppliers (e.g., MedChemExpress, Cat. No.

HY-157650, CAS 2919797-59-2). However, the technical data for this entry consistently refers
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to another compound, HSD17B13-IN-38 (Compound 18.02), citing the patent

WO2023043836A1.[1][2] This suggests that "Hsd17B13-IN-20" may be a catalog number or an

alias for HSD17B13-IN-38, for which specific experimental data is not yet publicly detailed. Due

to this lack of distinct data, a direct quantitative comparison with other inhibitors is not feasible

at this time.

BI-3231: An Open-Science Chemical Probe
BI-3231 is a potent and selective HSD17B13 inhibitor developed by Boehringer Ingelheim and

made available to the scientific community through their open innovation portal, opnMe.com.[3]

This has positioned BI-3231 as a key tool for researchers investigating the biological functions

of HSD17B13.

Performance Data for BI-3231
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Parameter Value Species
Assay
Conditions

Reference

IC50 1 nM
Human

(hHSD17B13)
Enzymatic Assay [3]

13 nM
Mouse

(mHSD17B13)
Enzymatic Assay [3]

Selectivity

Good selectivity

against other

HSD17B family

members, such

as HSD17B11.

Human Not specified [4]

In Vitro Effects

Decreased

triglyceride

accumulation in

hepatocytes

under lipotoxic

stress. Improved

hepatocyte

proliferation and

lipid

homeostasis.

Increased

mitochondrial

respiratory

function.

Human and

Mouse

Palmitic acid-

induced

lipotoxicity model

in HepG2 cells

and primary

mouse

hepatocytes.

[1][2]

Pharmacokinetic

s

Rapidly cleared

from plasma, but

maintains

considerable

hepatic exposure

over 48 hours.

Not specified Not specified [3]

Experimental Protocols for BI-3231
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In Vitro Lipotoxicity Assay:

Cell Culture: HepG2 cells or primary mouse hepatocytes are cultured in appropriate media.

Induction of Lipotoxicity: Cells are treated with palmitic acid to induce lipotoxic conditions.

Inhibitor Treatment: Cells are co-incubated with varying concentrations of BI-3231.

Endpoint Analysis: Triglyceride accumulation is measured using methods such as Oil Red O

staining or biochemical assays. Cell viability and proliferation are assessed using standard

assays (e.g., MTT or BrdU incorporation). Mitochondrial function can be evaluated using

respirometry assays (e.g., Seahorse XF Analyzer).[1][2]

The Broader Landscape: Other HSD17B13 Inhibitors
in Development
While a direct comparison with Hsd17B13-IN-20 is not possible, other companies have

disclosed the existence of their own HSD17B13 inhibitor programs, providing a glimpse into the

competitive landscape.

Enanta Pharmaceuticals
Enanta has disclosed the discovery of multiple chemical series of HSD17B13 inhibitors.[5][6]

Preclinical data on an unnamed inhibitor (EP-036332, administered as prodrug EP-037429)

was presented, demonstrating hepatoprotective effects in mouse models of liver injury.[6]

Parameter Value Species Model Reference

In Vivo Efficacy

Reduced gene

and protein

markers of

inflammation,

injury, and

fibrosis.

Mouse

Adenoviral and

choline-deficient,

L-amino acid

defined, high-fat

diet (CDAA-HFD)

models of liver

injury.

[6]
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Inipharm
Inipharm is developing INI-822, a small molecule inhibitor of HSD17B13 that entered Phase 1

clinical trials in late 2023.[7][8] Preclinical data has shown anti-fibrotic effects and modulation of

lipid metabolism.[9]

Parameter Value
Species/Syste
m

Model/Assay Reference

In Vitro Efficacy

Decreased

fibrotic proteins

(alpha-smooth

muscle actin and

collagen type 1)

by up to 45%

and 42%

respectively.

Human
"Liver-on-a-chip"

model of NASH.

In Vivo Target

Engagement

79-fold increase

in the HSD17B13

substrate, 12-

HETE, in obese

rats.

Rat
Zucker obese

rats.

Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Liver Disease
The diagram below illustrates the putative role of HSD17B13 in the progression of liver

disease. HSD17B13 is located on lipid droplets and is involved in lipid metabolism. Its inhibition

is thought to reduce lipotoxicity and subsequent inflammation and fibrosis.
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Hepatocyte
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HSD17B13
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Lipotoxicity
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Inflammation

Fibrosis
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Caption: Putative Role of HSD17B13 in Liver Disease Pathogenesis.

General Experimental Workflow for HSD17B13 Inhibitor
Evaluation
The following workflow outlines a typical preclinical evaluation process for a novel HSD17B13

inhibitor.
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Caption: Preclinical Workflow for HSD17B13 Inhibitor Development.

Conclusion
BI-3231 stands out as a well-characterized, potent, and selective HSD17B13 inhibitor that is

publicly available for research, making it an invaluable tool for the scientific community. While a

direct comparison with Hsd17B13-IN-20 is not currently possible due to a lack of specific public

data, the broader landscape of HSD17B13 inhibitor development is active, with compounds like

those from Enanta and Inipharm showing promising preclinical anti-fibrotic and anti-

inflammatory effects. As more data from these and other programs become available, a clearer

picture of the therapeutic potential and comparative efficacy of different HSD17B13 inhibitors

will emerge. Researchers are encouraged to leverage open-science tools like BI-3231 to

further unravel the complexities of HSD17B13 biology and its role in liver disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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